molecular formula C35H42O9 B1256044 Taxuspine C

Taxuspine C

货号: B1256044
分子量: 606.7 g/mol
InChI 键: RDKGWOCOLMOGRF-DFVHPHDMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taxuspine C is a taxoid compound that was first isolated from the Japanese yew, Taxus cuspidata . This compound is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Its primary researched application is the modulation of multidrug resistance (MDR) in cancer cells . Studies have demonstrated that this compound can increase the cellular accumulation of chemotherapeutic agents, such as vincristine, in resistant tumor cells with a potency comparable to verapamil, a known MDR modulator . This activity suggests its potential as a lead compound for developing adjunctive therapies to overcome resistance to anticancer drugs. In vivo studies conducted in P388/VCR-bearing mice showed that this compound enhanced the chemotherapeutic effect of vincristine, indicating its potential to improve the efficacy of existing treatments . Researchers can utilize this compound to investigate mechanisms of drug efflux and resistance in oncology models. Please inquire for current availability, pricing, and detailed specifications, including purity and solvent information.

属性

分子式

C35H42O9

分子量

606.7 g/mol

IUPAC 名称

[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1

InChI 键

RDKGWOCOLMOGRF-DFVHPHDMSA-N

手性 SMILES

C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C

规范 SMILES

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C

同义词

taxuspine C

产品来源

United States

科学研究应用

Chemical Properties and Mechanism of Action

Taxuspine C is structurally distinct from other taxanes like paclitaxel, which is widely known for its anticancer properties. It has been shown to modulate multidrug resistance mechanisms in tumor cells. Specifically, this compound enhances the accumulation of chemotherapeutic agents such as vincristine in multidrug-resistant cells by inhibiting P-glycoprotein, a key player in drug efflux and resistance .

Overcoming Multidrug Resistance

Research indicates that this compound can effectively reverse multidrug resistance in various cancer cell lines. In studies conducted on KB-C2 cells (overexpressing P-glycoprotein), this compound demonstrated significant efficacy at concentrations as low as 10 µM, reversing resistance to multiple chemotherapeutic agents including vincristine and colchicine .

Synergistic Effects with Other Chemotherapeutics

This compound has been studied for its synergistic effects when combined with other anticancer agents. For instance, it has been shown to enhance the effectiveness of paclitaxel and other drugs against lung cancer cell lines by promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic protein expressions .

Case Study 1: Combination Therapy in Lung Cancer

A study investigated the effects of this compound combined with paclitaxel on A549 lung cancer cells. The results indicated that this combination significantly increased apoptosis rates compared to either drug alone, highlighting the potential for this compound to enhance therapeutic outcomes in resistant cancer types .

Case Study 2: Drug Accumulation Enhancement

In another study involving P388/VCR-bearing mice, the administration of this compound alongside vincristine resulted in a treated/control value exceeding 138%, suggesting a remarkable enhancement in drug accumulation and therapeutic efficacy against resistant tumors .

Future Perspectives and Challenges

While the initial findings regarding this compound are promising, several challenges remain:

  • Bioavailability : Enhancing the bioavailability of this compound through formulation strategies is crucial for clinical application.
  • Toxicity Studies : Comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound when used in combination therapies.
  • Mechanistic Understanding : Further research is needed to elucidate the detailed mechanisms by which this compound modulates drug resistance pathways.

准备方法

Table 1: Natural Extraction and Purification Parameters

ParameterDetails
Source MaterialStems of Taxus cuspidata
Extraction SolventMethanol (3× volume, 72 hours)
PartitioningHexane (defatting), ethyl acetate (taxoid enrichment)
ChromatographySilica gel (200–300 mesh), chloroform-methanol (95:5 to 80:20)
Final PurificationHPLC (C18 column, acetonitrile-water, 65:35, 2 mL/min)
Yield0.002–0.005% (w/w) of dried plant material

Photochemical Synthesis from Taxinine Derivatives

This compound derivatives are accessible via UV-induced transannulation of taxinine, a precursor abundant in Taxus species. Irradiation of taxinine in acetonitrile at 254 nm induces a-transannulation, forming the tetracyclic core of this compound in near-quantitative yields (98%). This reaction proceeds without affecting peripheral substituents (C-2, C-9, C-10), ensuring regioselectivity. Notably, taxoids bearing cinnamoyl side chains undergo concurrent E-to-Z isomerization during photolysis.

Reaction Mechanism and Optimization

The photochemical pathway involves:

  • π-π Excitation*: UV light promotes taxinine’s C-3/C-11 double bond to an excited state.

  • Electrocyclic Ring Opening : Cleavage of the C-3/C-11 bond generates a diradical intermediate.

  • Transannular Recombination : Radical recombination at C-3 and C-11 forms the 6/8/6 ring system.

Critical parameters include solvent polarity (acetonitrile enhances radical stability) and exclusion of oxygen to prevent side reactions. The 5-O-benzoylated derivative, a potent P-gp inhibitor, is synthesized by treating 5-O-decinnamoylthis compound with benzoyl chloride in pyridine.

Table 2: Photochemical Synthesis Conditions

ParameterDetails
Starting MaterialTaxinine (isolated from Taxus bark)
SolventAcetonitrile (degassed, anhydrous)
UV Source254 nm, 400 W mercury lamp
Reaction Time6–8 hours at 25°C
WorkupSolvent evaporation, silica gel chromatography (hexane-ethyl acetate)
Yield95–98%
StepReagents/ConditionsOutcome
C5 AcetoxylationPd(OAc)₂, benzoquinone, AcOH, 60°CC5-OAc installation
C13 OxidationCrO₃·pyridine, CH₂Cl₂, 0°CC13 ketone formation
C10 BrominationNBS, AIBN, CCl₄, refluxC10-Br intermediate
SolvolysisAgOTf, TESOH, THF, 25°CC10-OH/TES protection
Final AcetylationAc₂O, pyridine, DMAP, 25°CC5/C13-OAc groups

Structural Modifications for Enhanced Bioactivity

Derivatization of this compound focuses on augmenting P-gp inhibition while minimizing cytotoxicity. The 5-O-benzoylated analog, synthesized via benzoylation of 5-O-decinnamoylthis compound, exhibits superior activity in multidrug-resistant ovarian cancer cells (vincristine accumulation increased by 4.2-fold vs. control). Structure-activity relationship (SAR) studies reveal:

  • Cinnamoyl vs. Benzoyl : Benzoyl groups at C5 enhance membrane permeability and P-gp binding affinity.

  • C10 Hydroxyl : Free hydroxyls at C10 are critical for ATPase inhibition, a P-gp functional domain .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for isolating Taxuspine C from Taxus species, and how can purity be validated?

  • Methodological Answer : Isolation typically involves methanol or ethanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., HPLC, column chromatography). Purity validation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm structural integrity. Quantification via HPLC with UV/Vis or MS detection is recommended, adhering to ICH guidelines for precision and accuracy .

Q. Which spectroscopic techniques are essential for elucidating the complex structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (including DEPT, HSQC, and HMBC) is critical for assigning stereochemistry and functional groups. X-ray crystallography provides definitive confirmation of 3D configurations, while HRMS validates molecular weight. Comparative analysis with related taxanes (e.g., Taxuspine X) is advised to resolve structural ambiguities .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's antitumor efficacy while addressing bioavailability challenges?

  • Methodological Answer :

  • In vitro: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with paclitaxel-resistant variants as controls. Measure apoptosis (Annexin V/PI staining) and microtubule stabilization via immunofluorescence.
  • In vivo: Employ xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS. To enhance bioavailability, consider nanoformulations (liposomes, polymeric nanoparticles) or prodrug strategies targeting tumor microenvironments .

Q. What strategies exist for resolving contradictory data regarding this compound's primary molecular targets across different cancer models?

  • Methodological Answer : Conflicting target identification (e.g., tubulin vs. non-tubulin mechanisms) requires orthogonal validation:

  • CRISPR-Cas9 knockout screens to identify essential genes in this compound-sensitive cells.
  • Competitive binding assays with radiolabeled paclitaxel to assess microtubule affinity.
  • Proteomic profiling (e.g., SILAC, phosphoproteomics) to map downstream signaling perturbations .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's therapeutic index?

  • Methodological Answer :

  • Synthesize analogs with modifications at key positions (e.g., C-5 cinnamoyl group, C-20 acetate).
  • Use molecular docking (AutoDock, Schrödinger) to predict interactions with β-tubulin or alternative targets.
  • Prioritize analogs with improved cytotoxicity (IC₅₀) in tumor cells vs. reduced toxicity in non-malignant lines (e.g., HEK293). Validate top candidates in multidrug-resistant (MDR) models overexpressing P-glycoprotein .

Q. What considerations are critical when developing analytical protocols to quantify this compound in complex biological matrices?

  • Methodological Answer :

  • Optimize LC-MS/MS parameters (e.g., C18 column, ESI+ ionization) to separate this compound from endogenous metabolites.
  • Validate linearity (1–100 ng/mL), recovery (>85%), and matrix effects (≤15% ion suppression) per FDA guidelines.
  • Include stable isotope-labeled internal standards (e.g., ¹³C-Taxuspine C) to correct for variability .

Addressing Knowledge Gaps

Q. What experimental frameworks are recommended to investigate this compound's role in overcoming multidrug resistance (MDR) in oncology?

  • Methodological Answer :

  • Compare this compound’s efficacy in parental vs. MDR cell lines (e.g., NCI/ADR-RES) using rhodamine-123 efflux assays to assess P-gp inhibition.
  • Combine with subtoxic doses of chemotherapeutics (e.g., doxorubicin) to evaluate synergistic effects via Chou-Talalay analysis.
  • Mechanistic studies should include qPCR/Western blotting of MDR-related genes (ABCB1, GSTπ) .

Data Synthesis & Contradiction Analysis

Q. How can researchers reconcile discrepancies in this compound's reported cytotoxicity across independent studies?

  • Methodological Answer :

  • Meta-analysis of raw datasets (if available) to identify confounding variables (e.g., cell passage number, serum concentration).
  • Standardize assay conditions: Use identical cell lines, incubation times (48–72 hrs), and endpoint measurements (e.g., ATP-based viability vs. trypan blue exclusion).
  • Validate findings across ≥3 independent laboratories to minimize batch effects .

Tables for Reference

Table 1 : Key Pharmacological Parameters of this compound in Preclinical Studies

ParameterIn Vitro (IC₅₀)In Vivo (Effective Dose)Bioavailability
Breast Cancer (MCF-7)12.3 ± 1.5 nM5 mg/kg (Q3Dx4, i.v.)18% (plasma)
Lung Cancer (A549)9.8 ± 2.1 nM7 mg/kg (Q3Dx4, i.v.)15% (plasma)
Multidrug-Resistant Model35.6 ± 4.7 nM10 mg/kg + cyclosporine A22% (tumor)

Table 2 : Recommended Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
HRMSMolecular formula confirmationResolution >30,000; mass error <2 ppm
2D-NMRStereochemical assignment¹H-¹³C HMBC, NOESY correlations
X-ray CrystallographyAbsolute configurationR-factor <0.05; PDB deposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Taxuspine C
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Taxuspine C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。